molecular formula C10H7BrO2 B14481425 6-bromo-4-methyl-2H-chromen-2-one CAS No. 65490-12-2

6-bromo-4-methyl-2H-chromen-2-one

Cat. No.: B14481425
CAS No.: 65490-12-2
M. Wt: 239.06 g/mol
InChI Key: MALCVALLKPESDQ-UHFFFAOYSA-N
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Description

6-bromo-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For example, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce byproducts. Techniques such as one-pot synthesis, recyclable catalysts, and green methodologies are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azides, propargyl bromide, and various acid catalysts. Reaction conditions often involve dry solvents and controlled temperatures to ensure high yields and selectivity .

Major Products

Major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, thiazoles, and triazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it can interfere with estrogen synthesis, disrupt cell cycle progression, and inhibit cytochrome P450 enzymes . These interactions contribute to its diverse biological activities, including its anticancer and antimicrobial effects.

Comparison with Similar Compounds

6-bromo-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities.

Properties

CAS No.

65490-12-2

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

6-bromo-4-methylchromen-2-one

InChI

InChI=1S/C10H7BrO2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3

InChI Key

MALCVALLKPESDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)Br

Origin of Product

United States

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